methanone](/img/structure/B10985406.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate nitrile and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Structural Representation
The compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, which contributes to its biological activity. The oxazole moiety is also significant in enhancing the compound's pharmacological profile.
Antidiarrheal Activity
This compound is structurally related to loperamide, a well-known antidiarrheal agent. Research indicates that it may exhibit similar effects by acting on opioid receptors in the gastrointestinal tract, thereby reducing motility and increasing transit time .
Antimicrobial Properties
Recent studies have evaluated derivatives of this compound for their antimicrobial efficacy. For instance, piperidine derivatives have shown promising results against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in developing antibacterial agents .
Anticancer Research
The compound's structural features allow for modifications that enhance its activity against cancer cell lines. It has been investigated for use in synthesizing hybrid molecules with improved potency against wild-type HIV-1 and other cancer targets. These studies emphasize the potential of piperidine derivatives in cancer therapeutics .
Pesticidal Activity
Research has indicated that compounds similar to 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl(3,5-dimethyl-1,2-oxazol-4-yl)methanone can be utilized in agricultural chemistry as pesticides. Their ability to inhibit growth or kill pests makes them valuable in crop protection strategies .
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested against standard strains of bacteria and fungi. The results showed that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications of the original compound could lead to new antimicrobial agents .
Case Study 2: Cancer Therapeutics Development
In vitro studies on synthesized piperidine derivatives demonstrated enhanced activity against cancer cell lines. The modifications allowed for better binding to target proteins involved in tumor growth, showcasing the compound's potential as a lead structure for anticancer drug development .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone stands out due to its unique combination of a piperidine ring, a chlorophenyl group, and an oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a synthetic derivative with potential pharmacological applications. Its structural characteristics suggest it may interact with various biological pathways, making it a candidate for research in medicinal chemistry.
- Molecular Formula : C₁₉H₂₃ClN₂O₂
- Molecular Weight : 348.85 g/mol
- IUPAC Name : 4-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone
Biological Activity Overview
This compound has been investigated for its biological activities, particularly focusing on its potential as an antibacterial agent and its interactions with various enzymes.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives of piperidine have shown promising results against various bacterial strains. In one study, synthesized compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MIC) that were lower than established antibiotics .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase (AChE) Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC₅₀ values for related compounds suggest strong inhibitory effects, indicating that this compound might exhibit similar properties .
- Urease Inhibition : Urease inhibitors are of interest due to their role in treating infections caused by urease-producing bacteria. The compound's structure suggests it may inhibit urease activity effectively, contributing to its antibacterial profile .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Piperidine Derivatives : Research has shown that piperidine derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects. The presence of the chlorophenyl group enhances the interaction with biological targets, potentially increasing efficacy .
- Oxazole Moieties : Compounds containing oxazole rings have been studied for their ability to modulate various signaling pathways involved in cancer progression and inflammation. The incorporation of the oxazole moiety in this compound may confer additional therapeutic benefits .
Research Findings
Properties
Molecular Formula |
C17H19ClN2O3 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-15(12(2)23-19-11)16(21)20-9-7-17(22,8-10-20)13-3-5-14(18)6-4-13/h3-6,22H,7-10H2,1-2H3 |
InChI Key |
KXBQMTAAIPDNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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